N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid
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Overview
Description
N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid is a compound that belongs to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation . Another approach involves the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator, followed by nucleophilic substitution with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in an acetone-water mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 . Additionally, it may interfere with cell cycle progression, causing a block in the G0–G1 phase, which is crucial for its antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine stands out due to its specific structural features and the combination of biological activities it exhibits
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
WBQNUTJPYOXRCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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